molecular formula C10H9F3N2O2S B2974844 6-Trifluoromethyl-benzothiazol-2-ylamine acetate CAS No. 1951439-71-6

6-Trifluoromethyl-benzothiazol-2-ylamine acetate

Cat. No.: B2974844
CAS No.: 1951439-71-6
M. Wt: 278.25
InChI Key: CYNLUKCYCOEDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-benzothiazol-2-ylamine acetate is a chemical compound with the molecular formula C10H9F3N2O2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzothiazole ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate typically involves the reaction of 6-Trifluoromethyl-benzothiazol-2-ylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-benzothiazol-2-ylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

6-Trifluoromethyl-benzothiazol-2-ylamine acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The benzothiazole ring structure allows for strong interactions with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-benzothiazol-2-ylamine acetate is unique due to the presence of both the trifluoromethyl group and the acetate group. This combination enhances its chemical reactivity and binding affinity, making it more versatile in various research applications compared to its analogs .

Properties

IUPAC Name

acetic acid;6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S.C2H4O2/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;1-2(3)4/h1-3H,(H2,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLUKCYCOEDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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